5-(3,4-Dimethoxyphenyl)oxazole
Description
Significance of Oxazole (B20620) Heterocycles in Contemporary Chemical Research
Oxazole heterocycles are five-membered aromatic rings containing one oxygen and one nitrogen atom. numberanalytics.comsemanticscholar.org This structural motif is a cornerstone in medicinal chemistry and drug development, with oxazole derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. igi-global.commuseonaturalistico.itjetir.org The versatility of the oxazole scaffold allows for the synthesis of complex molecules and has made it a focal point in the creation of new therapeutic agents. numberanalytics.commuseonaturalistico.it
The importance of oxazoles extends to various scientific fields, including pharmaceuticals, agrochemicals, and materials science. numberanalytics.com Their ability to interact with a diverse range of enzymes and receptors through various non-covalent bonds makes them attractive candidates for drug discovery. semanticscholar.org Researchers continuously explore new synthetic methods and screen oxazole derivatives for novel biological activities, highlighting the enduring relevance of this class of compounds. semanticscholar.orgnih.gov
Contextualization of 5-(3,4-Dimethoxyphenyl)oxazole within Oxazole Chemistry
The synthesis of this and similar compounds can be achieved through various organic reactions, including multi-step processes that often involve the formation of the oxazole ring through cyclization. The specific arrangement of the dimethoxyphenyl group on the oxazole core can be compared to other substituted oxazoles to understand structure-activity relationships, which is a critical aspect of rational drug design. museonaturalistico.it
Scope and Research Objectives
The primary objective of this article is to provide a focused and detailed overview of the chemical compound this compound. This will be achieved by examining its synthesis and any available spectroscopic data. The aim is to present a clear and concise summary of the known chemical properties and research findings related to this specific molecule.
This article will not discuss dosage, administration, or safety profiles, as the focus is strictly on the chemical nature of the compound. By concentrating on the fundamental chemistry, this article seeks to be a valuable resource for researchers and students interested in oxazole chemistry and the specific properties of this compound.
Interactive Data Table: Spectroscopic Data for a Related Compound
While specific spectroscopic data for this compound was not found, the following table presents data for a closely related compound, Ethyl this compound-2-carboxylate, to provide an example of the types of data used to characterize such molecules. ucd.ie
| Spectroscopic Data | Value |
| Appearance | Yellow oil |
| ¹H-NMR (400 MHz, CDCl₃) δ/ppm | 7.68 (d, J = 8.9 Hz, 2H), 7.38 (s, 1H), 6.96 (d, J = 8.9 Hz, 2H), 4.47 (q, J = 7.2 Hz, 2H), 3.84 (s, 3H), 1.44 (t, J = 7.2 Hz, 3H) |
| ¹³C{¹H} NMR (100 MHz, CDCl₃) δ/ppm | 160.8 (C), 155.8 (C), 154.5 (C), 151.1 (C), 126.7 (2CH), 122.5 (CH), 119.4 (C), 114.5 (2CH), 62.5 (CH₂), 55.4 (CH₃), 14.2 (CH₃) |
| HRMS (TOF-ESI+) calculated for C₁₃H₁₄NO₄ | 248.0923 |
| HRMS (TOF-ESI+) found | 248.0933 |
| UV-vis (λmax, DCM) | 315 nm |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-13-9-4-3-8(5-10(9)14-2)11-6-12-7-15-11/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSKJRWLLGAEZDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN=CO2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20533380 | |
| Record name | 5-(3,4-Dimethoxyphenyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20533380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73663-61-3 | |
| Record name | 5-(3,4-Dimethoxyphenyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20533380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reaction Pathways and Mechanistic Investigations of Oxazole Derivatives
Cyclization and Cycloisomerization Mechanisms
The formation of the oxazole (B20620) ring is a cornerstone of synthetic organic chemistry, with cyclization and cycloisomerization reactions being among the most prevalent strategies. These methods often involve the construction of the five-membered ring from acyclic precursors.
A prominent method for synthesizing polysubstituted oxazoles, including 5-aryl derivatives, is the cycloisomerization of N-propargylamides. ijpsonline.commdpi.com This reaction can be catalyzed by various Lewis and Brønsted acids. For instance, zinc(II) triflate (Zn(OTf)₂) has been effectively used to catalyze the tandem cycloisomerization of N-(propargyl)arylamides. acs.org The proposed mechanism involves the zinc catalyst acting as a π-acid to activate the alkyne moiety of the propargyl amide, facilitating a 5-endo-dig cyclization to form the oxazole ring. mdpi.comacs.org Similarly, silica (B1680970) gel has been employed as a mild and efficient heterogeneous catalyst for the cycloisomerization of propargylic amides under gentle conditions. ijpsonline.com Brønsted acids like p-toluenesulfonic acid (PTSA) have also been shown to be effective bifunctional catalysts for the one-pot synthesis of substituted oxazoles from propargylic alcohols and amides through a propargylation/cycloisomerization tandem sequence. nih.gov
Classic methods such as the Robinson-Gabriel synthesis, which involves the cyclodehydration of 2-acylaminoketones, and the Fischer oxazole synthesis from cyanohydrins and aldehydes, remain fundamental routes to the oxazole core. wikipedia.org Another approach involves the reaction of α-haloketones with amides, known as the Bredereck reaction. ijpsonline.com
A sequential annulation and isomerization process has been reported for the synthesis of 5-(3-oxindolyl)oxazole derivatives, highlighting a pathway where an initial annulation product undergoes base-promoted isomerization to furnish the final oxazole structure. rsc.org
Nucleophilic Addition Reactions Involving Oxazole Intermediates
The oxazole ring itself is generally not susceptible to direct nucleophilic substitution, and such reactions are considered rare. tandfonline.comsemanticscholar.org When they do occur, they often result in ring cleavage rather than simple substitution. pharmaguideline.com The C2 position is the most electron-deficient and therefore the most likely site for nucleophilic attack, especially if it bears a suitable leaving group. wikipedia.orgpharmaguideline.comcutm.ac.in The order of reactivity for halogen substitution by a nucleophile is C2 >> C4 > C5. tandfonline.comsemanticscholar.org
However, the concept of nucleophilic addition becomes more relevant when considering reactions on substituents attached to the oxazole ring or through the generation of reactive intermediates. For example, the deprotonation of an unsubstituted C2-position with a strong base like butyllithium (B86547) can lead to a 2-lithio-oxazole. This intermediate is often unstable and can exist in equilibrium with a ring-opened isonitrile. pharmaguideline.comcutm.ac.in
A key strategy for functionalizing the oxazole ring involves metalation. The selective deprotonation at the C5 position of 2-(phenylsulfonyl)-1,3-oxazole using lithium diisopropylamide (LDA) generates a stable C-5 carbanion. This nucleophilic intermediate readily reacts with various electrophiles. nih.gov Subsequent nucleophilic displacement of the sulfonyl group at C2 provides a versatile route to 2,5-disubstituted oxazoles. nih.gov In a specific study on 5-phenyloxazole (B45858) derivatives, metalation was used to create bifunctionalized oxazoles, demonstrating a pathway to introduce substituents at the C2 and C4 positions. acs.org
Furthermore, nucleophilic conjugate addition has been demonstrated for 2-alkynyl oxazoles, where nucleophiles add to the alkyne substituent under basic conditions, leading to various functionalized vinyl oxazoles. pitt.edu
Annulation Reaction Pathways
Annulation reactions, which involve the formation of a new ring fused to an existing one, are powerful tools for building complex molecular architectures from oxazole precursors. The Diels-Alder reaction is a prominent example of an annulation pathway where the oxazole ring acts as a diene. wikipedia.orgpharmaguideline.com
In these [4+2] cycloaddition reactions, the oxazole reacts with a dienophile (typically an alkene or alkyne). The presence of electron-donating substituents on the oxazole ring facilitates the reaction. pharmaguideline.com The initial cycloaddition adduct is often a bicyclic intermediate containing an oxygen bridge, which is typically unstable. wikipedia.org This intermediate can then undergo a retro-Diels-Alder reaction, losing a small molecule (like a nitrile) to form a new aromatic ring, such as a furan (B31954) (from an alkyne dienophile) or a pyridine (B92270) (from an alkene dienophile). wikipedia.orgacs.org
Intramolecular Diels-Alder reactions of oxazoles have been exploited for the synthesis of complex natural products. thieme-connect.comresearchgate.net For instance, the Stille coupling of a 5-anilinooxazole derivative bearing a vinyl group was found to spontaneously undergo an intramolecular [4+2]-cycloaddition, followed by ring-opening and elimination of water to generate a 9H-pyrido[3,4-b]indole system. thieme-connect.com Photochemically induced intramolecular formal [4+2] cycloadditions have also been observed, leading to the formation of benzo[f]quinoline (B1222042) derivatives from aryl-substituted 2-(2-vinylstyryl)oxazoles. acs.org
Other annulation strategies include the reaction of enamides with N-bromosuccinimide (NBS) and dimethyl sulfide (B99878) (Me₂S) to produce substituted oxazoles in a one-pot process. rsc.org Additionally, gold-catalyzed annulations of alkynyl thioethers with nucleophilic nitrenoids provide a regioselective route to densely functionalized oxazoles. nih.govd-nb.info
Proposed Reaction Mechanisms for Oxazole Formation and Transformation
Understanding the underlying mechanisms of oxazole reactions is crucial for controlling reaction outcomes and designing new synthetic routes.
Mechanisms of Formation: The formation of 5-substituted oxazoles via the zinc-catalyzed cycloisomerization of N-propargylamides is proposed to proceed through several key steps. The Lewis acidic zinc catalyst coordinates to and activates the alkyne, promoting a nucleophilic attack from the amide oxygen in a 5-endo-dig manner. This forms a six-membered metallacycle intermediate which then rearranges to the oxazole ring. mdpi.comacs.org A metal-free pathway for oxazole synthesis from enamines and carboxylic acids involves an initial intermolecular oxidative C-O bond formation, followed by cyclization. organic-chemistry.org Another proposed mechanism involves the K₂CO₃-promoted iodination of a ketone, followed by Sₙ2 reaction with an amine, decomposition, enolization, intramolecular nucleophilic addition, and final oxidation to yield the substituted oxazole. rsc.org
Mechanisms of Transformation: The Diels-Alder reaction of oxazoles has been a subject of mechanistic study. Theoretical calculations on the reaction of 5-alkoxyoxazoles with various heterodienophiles suggest that the reaction proceeds via a concerted [4+2] cycloaddition to form a bicyclic intermediate, which then undergoes a retro-Diels-Alder-type ring opening. acs.org For photochemical transformations, such as the intramolecular [4+2] cycloaddition of 2-(2-vinylstyryl)oxazoles, molecular modeling suggests a mechanism involving the formation of one C-C bond on the excited state potential energy surface, followed by decay to the ground state and subsequent formation of the second C-C bond. acs.org
Mechanistic studies on the oxidation of the oxazole ring by OH radicals indicate that the reaction proceeds faster via OH-addition to the carbon atoms of the ring rather than H-abstraction. rsc.org Theoretical studies suggest that the most favorable attack is at the carbon adjacent to the oxygen atom (C5). rsc.org The oxidation with singlet oxygen is proposed to occur via a [4+2] cycloaddition to form an unstable endoperoxide, which then cleaves to form products like formic anhydride (B1165640) and hydrogen cyanide. researchgate.net
Role of Catalysts and Reagents in Reaction Selectivity and Efficiency
The choice of catalysts and reagents is paramount in controlling the selectivity and efficiency of reactions involving oxazole derivatives.
Catalysts in Oxazole Synthesis: A wide array of catalysts has been developed for oxazole synthesis. Lewis acids such as Zn(OTf)₂, ZnI₂, and FeCl₃ are effective in promoting the cyclization of acetylenic or propargylic amides. acs.orgorganic-chemistry.orgrsc.org Gold complexes are also highly efficient, particularly in catalyzing annulations and other cyclization reactions. nih.govd-nb.inforsc.org For instance, cyclometallated gold(III) aryl-pyridine complexes have proven to be highly efficient catalysts for the three-component synthesis of trisubstituted oxazoles, operating at low catalyst loadings (as low as 0.5 mol%) with short reaction times. rsc.org
Palladium catalysts are extensively used in cross-coupling reactions to functionalize the oxazole ring. nih.gov For example, the direct arylation of oxazoles can be selectively directed to either the C2 or C5 position by carefully choosing the phosphine (B1218219) ligand and solvent. organic-chemistry.org Copper catalysts are also versatile, enabling the synthesis of oxazoles via oxidative cyclization and [3+2] annulation/olefination sequences. tandfonline.comresearchgate.netnih.gov The development of magnetically recoverable nanocatalysts, such as those based on iron or copper, offers significant advantages in terms of catalyst recycling, cost-effectiveness, and environmental sustainability. nih.govresearchgate.net
Reagents in Reaction Control: Specific reagents play a critical role in directing reaction pathways. In the annulation of enamides, N-bromosuccinimide (NBS) in the presence of a mild base is used to achieve the desired transformation into 2,5- and 2,4,5-substituted oxazoles. rsc.org For the synthesis of 5-(3-oxindolyl)oxazoles, the base 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) was found to be key in promoting the final isomerization step to yield the aromatic oxazole product. rsc.org In metalation reactions, the choice of base, such as TMPMgCl·LiCl or TMPZnCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidide), allows for the regioselective deprotonation of the oxazole ring at different positions, enabling controlled functionalization. acs.org
The following table summarizes the role of various catalysts in the synthesis of oxazole derivatives.
Table of Mentioned Compounds
Computational and Theoretical Chemical Investigations
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are indispensable tools for elucidating the electronic structure and reactivity of molecules like 5-(3,4-Dimethoxyphenyl)oxazole. These computational methods provide detailed insights into orbital energies, charge distribution, and molecular properties that govern the compound's chemical behavior.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. irjweb.com By focusing on the electron density rather than the complex many-electron wave function, DFT provides a balance between accuracy and computational cost, making it ideal for studying organic molecules. unimib.it For this compound, DFT calculations, typically using a hybrid functional like Becke-3-Parameter-Lee-Yang-Parr (B3LYP) with a basis set such as 6-311G++(d,p), are employed to determine the molecule's optimized geometric structure in its ground state. irjweb.com
This optimization process yields the most stable three-dimensional arrangement of atoms by minimizing the total electronic energy. The resulting data include precise bond lengths, bond angles, and dihedral angles. For instance, in a related oxazole (B20620) derivative, DFT calculations determined the N15–C16–O12 and O12–C13–C14 bond angles of the oxazole ring to be 114.1° and 107.4°, respectively. irjweb.com Such calculations for this compound would provide fundamental data on the planarity of the oxazole and dimethoxyphenyl rings and the rotational barrier of the bond connecting them. These structural parameters are crucial for understanding the molecule's interactions with biological targets. irjweb.com
| Parameter | Description | Typical Calculated Value (Å or °) |
|---|---|---|
| C-O (ring) | Carbon-Oxygen bond length within the oxazole ring | ~1.36 - 1.38 |
| C-N (ring) | Carbon-Nitrogen bond length within the oxazole ring | ~1.31 - 1.39 |
| C=C (ring) | Carbon-Carbon double bond length in the oxazole ring | ~1.35 |
| C-O-C (angle) | Bond angle around the oxygen atom in the oxazole ring | ~105 - 107 |
| C-N=C (angle) | Bond angle around the nitrogen atom in the oxazole ring | ~109 - 115 |
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. nih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. nih.gov
The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. researchgate.net A small energy gap suggests that the molecule can be easily excited, indicating high chemical reactivity and lower kinetic stability. nih.govnih.gov Conversely, a large energy gap implies high kinetic stability and lower chemical reactivity because it requires more energy to promote an electron from the HOMO to the LUMO. nih.gov
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. irjweb.comresearchgate.net These descriptors provide a detailed profile of the molecule's electronic characteristics. nih.gov
Ionization Potential (IP): Approximated as -EHOMO, it represents the energy required to remove an electron.
Electron Affinity (EA): Approximated as -ELUMO, it is the energy released when an electron is added.
Chemical Hardness (η): Calculated as (IP - EA) / 2, it measures the resistance to change in electron distribution. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft." nih.govirjweb.com
Chemical Softness (S): The reciprocal of hardness (S = 1 / η).
Electronegativity (χ): Calculated as (IP + EA) / 2, it describes the ability of a molecule to attract electrons.
Electrophilicity Index (ω): Calculated as μ²/2η (where μ is the chemical potential, -χ), it quantifies the energy stabilization when the system acquires additional electronic charge. irjweb.com
| Descriptor | Formula | Significance |
|---|---|---|
| HOMO Energy (EHOMO) | - | Electron-donating ability |
| LUMO Energy (ELUMO) | - | Electron-accepting ability |
| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and kinetic stability |
| Ionization Potential (IP) | -EHOMO | Energy to remove an electron |
| Electron Affinity (EA) | -ELUMO | Energy released when adding an electron |
| Chemical Hardness (η) | (IP - EA) / 2 | Resistance to charge transfer |
| Chemical Softness (S) | 1 / η | Propensity for charge transfer |
| Electronegativity (χ) | (IP + EA) / 2 | Electron-attracting tendency |
| Electrophilicity Index (ω) | μ²/2η | Propensity to accept electrons |
For this compound, HOMO-LUMO analysis would reveal its stability and potential reactivity in chemical and biological systems.
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. irjweb.comnih.gov The MEP map is plotted on the molecule's electron density surface, using a color scale to indicate different potential values. irjweb.com
Typically, regions of negative electrostatic potential (colored red to yellow) are rich in electrons and are susceptible to electrophilic attack. researchgate.net Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and represent likely sites for nucleophilic attack. nih.gov Green areas indicate neutral or zero potential. nih.gov
For this compound, an MEP map would likely show significant negative potential around the electronegative oxygen and nitrogen atoms of the oxazole ring, as well as the oxygen atoms of the two methoxy (B1213986) groups on the phenyl ring. irjweb.com These sites would be the primary centers for hydrogen bonding and interactions with electrophiles. The hydrogen atoms of the aromatic rings and the methyl groups would exhibit positive potential, making them susceptible to interactions with nucleophiles. nih.gov This visual representation of reactivity is crucial for understanding drug-receptor interactions and reaction mechanisms. irjweb.com
Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, provides a powerful framework for understanding and predicting the outcomes of chemical reactions, particularly pericyclic reactions like cycloadditions. wikipedia.org The theory posits that the most significant interactions occur between the HOMO of one reactant and the LUMO of the other. wikipedia.orgmsu.edu For a reaction to be favorable (or "allowed"), the interacting frontier orbitals must have matching symmetry, allowing for constructive overlap as they approach each other. youtube.com
This principle is fundamental to understanding cycloaddition reactions, where two or more open-chain molecules react to form a ring. wikipedia.orgslideshare.net The reactivity and regioselectivity of oxazole derivatives in such reactions can be rationalized using FMO theory. researchgate.net By analyzing the energy levels and the spatial distribution of the HOMO and LUMO of this compound and a potential reactant, one can predict whether the reaction is thermally or photochemically allowed and what the stereochemical outcome will be, in accordance with the Woodward-Hoffmann rules. wikipedia.org
Conformational Analysis and Stability Studies
The biological activity and chemical reactivity of a molecule are heavily dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the most stable conformers (rotational isomers) of a molecule and the energy barriers between them. For this compound, the key conformational flexibility arises from the rotation around the single bond connecting the oxazole ring to the 3,4-dimethoxyphenyl ring.
Computational methods, particularly DFT, are used to perform a systematic scan of the potential energy surface by rotating this bond. nih.gov This process identifies the dihedral angles corresponding to energy minima (stable conformers) and energy maxima (transition states for rotation). The global minimum energy conformation represents the most populated and, therefore, most likely structure of the molecule under normal conditions. Studies on similar dimethoxybenzene derivatives have used DFT to determine the most stable structures, often finding that planar arrangements of the phenyl moieties are favored. nih.gov Understanding the preferred conformation and the energy required to adopt other shapes is critical for predicting how the molecule will fit into a binding site of a protein or enzyme.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a powerful tool for elucidating the detailed step-by-step pathway of a chemical reaction. unimib.it By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the entire reaction coordinate and determine the activation energy, which governs the reaction rate.
A relevant synthetic route for this compound is the van Leusen oxazole synthesis. This reaction typically involves the condensation of an aldehyde (in this case, 3,4-dimethoxybenzaldehyde) with tosylmethyl isocyanide (TosMIC) in the presence of a base. organic-chemistry.orgnih.gov The proposed mechanism involves several steps: deprotonation of TosMIC, nucleophilic attack on the aldehyde, a 5-endo-dig cyclization to form an oxazoline (B21484) intermediate, and finally, elimination of p-toluenesulfinic acid to yield the aromatic oxazole ring. mdpi.comwikipedia.org
DFT calculations can be used to model each step of this pathway. By optimizing the geometry and calculating the energy of each intermediate and transition state, a detailed energy profile of the reaction can be constructed. This allows for the verification of the proposed mechanism and the identification of the rate-determining step (the step with the highest energy barrier). unimib.it Such computational studies provide insights that are often difficult or impossible to obtain through experimental means alone, offering a complete picture of the reaction dynamics.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 3,4-dimethoxybenzaldehyde |
| tosylmethyl isocyanide (TosMIC) |
| p-toluenesulfinic acid |
Transition State Characterization
Thermodynamic and Kinetic Parameters (ΔH, ΔG, ΔS)
Specific thermodynamic and kinetic parameters, such as enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (ΔS) changes associated with the formation or reactions of this compound, have not been computationally determined in the reviewed literature. While general synthetic methods for oxazoles are known, specific computational data for this particular compound is not available. A study on the reaction mechanism for the formation of a potential precursor, 3,4-dimethoxybenzaldehyde, from 1-(3′,4′-dimethoxyphenyl) propene, reported activation and reaction energies, enthalpies, entropies, and Gibbs free energies for the steps involved in that specific transformation. mdpi.com However, these parameters are not directly applicable to the synthesis or reactivity of the target molecule, this compound.
Computational Prediction of Reactivity and Selectivity
Computational predictions regarding the reactivity and selectivity of this compound are not specifically detailed in the available research. General computational studies on oxazole derivatives have been conducted to understand their electronic properties and reactivity. irjweb.com For instance, Density Functional Theory (DFT) has been employed to analyze the structural and spectral properties of various organic molecules, including heterocyclic compounds. irjweb.com Such studies often involve the calculation of frontier molecular orbital energies (HOMO-LUMO gap) to predict chemical reactivity. irjweb.com However, a targeted computational analysis predicting the specific sites of reactivity or the selectivity in reactions involving this compound is not present in the current body of scientific literature.
Structure Activity/property Relationships Sar/spr in Oxazole Chemistry
Influence of Substituent Effects on Molecular Functionality
The substitution pattern on both the oxazole (B20620) and the appended phenyl ring plays a pivotal role in determining the molecular functionality of compounds like 5-(3,4-Dimethoxyphenyl)oxazole. The 3,4-dimethoxy groups on the phenyl ring are of particular importance. These electron-donating groups can influence the electron density of the entire molecule, affecting its ability to participate in various non-covalent interactions.
The following table presents the anticancer activities of several oxazole-naphthyridine derivatives with different methoxy (B1213986) substitutions, illustrating the impact of these groups.
Stereochemical Considerations in Molecular Interactions
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in molecular recognition and biological activity. Chiral centers within a molecule can lead to the existence of enantiomers or diastereomers, which may exhibit profoundly different interactions with chiral biological targets like enzymes and receptors.
For example, studies on oxazolomycin isomers have shown that different geometrical configurations of the triene moiety lead to variations in biological activity. nih.gov While all isomers showed potent inhibitory activity against crown gall formation, their antibacterial profiles differed, highlighting the importance of specific spatial arrangements for target interaction. nih.gov Similarly, the synthesis of oxazole-containing peptides often requires careful control of stereochemistry, as the chirality of the amino acid precursors can be crucial for the final compound's activity. mdpi.com The absolute configuration of stereocenters in bioactive molecules is often determined through total synthesis and X-ray crystal analysis to fully understand their structure-activity relationships. mdpi.com
Ligand-Target Binding Interactions and Molecular Recognition
The biological effects of this compound and related compounds are mediated through their binding to specific molecular targets. This molecular recognition process is driven by a combination of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. nih.gov The oxazole ring itself, with its nitrogen and oxygen heteroatoms, can participate in hydrogen bonding. The nitrogen atom can act as a hydrogen bond acceptor, a key interaction in many ligand-receptor complexes. The aromatic nature of both the oxazole and the dimethoxyphenyl rings allows for potential π-π stacking interactions with aromatic amino acid residues in a protein's binding pocket.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It provides valuable insights into the binding modes and interactions of ligands with their target proteins.
Docking studies performed on oxazole-incorporated naphthyridine derivatives targeting Human Topoisomerase IIα have elucidated key binding interactions. bohrium.com In these studies, compounds with methoxy moieties, similar to the 3,4-dimethoxy substitution, demonstrated favorable binding energies and interaction profiles. bohrium.com For instance, the nitrogen of the oxazole ring and the methoxy groups were often found to form hydrogen bonds with amino acid residues in the active site. Hydrophobic interactions between the phenyl rings of the ligand and nonpolar residues of the protein also contribute significantly to the stability of the ligand-protein complex. These computational studies help rationalize the observed biological activities and guide the design of more potent analogs. nih.gov
Quantitative structure-activity relationship (QSAR) studies have shown that the affinity of some substituted phenyl derivatives for serotonin (B10506) receptors is correlated with the lipophilicity of the substituent. nih.gov In the case of anticancer oxazole derivatives, the presence of multiple methoxy groups on the phenyl ring is strongly correlated with increased potency. nih.govbohrium.com A derivative with a 3,4,5-trimethoxyphenyl group showed significantly higher activity than derivatives with single or no methoxy groups, indicating that these groups are crucial for optimal interaction with the target, likely by forming key hydrogen bonds or favorable hydrophobic contacts. nih.gov This demonstrates a clear structure-binding affinity relationship where specific substitutions directly enhance the molecule's ability to bind its target.
Relationship between Oxazole Scaffold Modifications and Resultant Molecular Characteristics
Modifying the core oxazole scaffold through techniques like bioisosteric replacement or scaffold hopping can lead to significant changes in a molecule's properties and biological activity. nih.govresearchgate.net Bioisosterism involves replacing a functional group with another that has similar physical or chemical properties, with the aim of enhancing potency or improving pharmacokinetic properties. Scaffold hopping involves replacing the central core of a molecule with a chemically different one while maintaining the original biological activity. biosolveit.de
For example, replacing the oxazole ring with a bioisosteric heterocycle like 1,3,4-oxadiazole, 1,3,4-thiadiazole, or imidazole (B134444) can alter the molecule's electronic distribution, hydrogen bonding capabilities, and metabolic stability. mdpi.comnih.govmdpi.com A study involving dimethoxyphenyl derivatives showed that incorporating an imidazole moiety between the phenyl ring and a basic nitrogen maintained affinity for dopamine (B1211576) receptors, whereas the incorporation of an oxadiazole at the same position resulted in a total loss of affinity. nih.gov This highlights how subtle changes in the heterocyclic core can dramatically impact target recognition. These strategies are fundamental in medicinal chemistry for optimizing lead compounds, overcoming liabilities like toxicity or poor solubility, and exploring new chemical space to discover novel therapeutic agents. acs.org
Advanced Analytical and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. Through ¹H and ¹³C NMR, the chemical environment of each hydrogen and carbon atom in 5-(3,4-Dimethoxyphenyl)oxazole can be mapped, confirming the connectivity of the dimethoxyphenyl and oxazole (B20620) ring systems.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the oxazole ring, the dimethoxyphenyl ring, and the methoxy (B1213986) groups. The proton on the C2 position of the oxazole ring would likely appear as a singlet. The three aromatic protons on the dimethoxyphenyl ring would exhibit a characteristic coupling pattern (a singlet and two doublets). The six protons of the two methoxy groups would appear as two sharp singlets, typically in the range of 3.8-4.0 ppm. For instance, in the related compound 2-(4-methoxyphenyl)-5-phenyloxazole, the methoxy protons present as a singlet at 3.89 ppm amazonaws.com.
¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum for this compound would show signals for the two carbons of the methoxy groups, the six carbons of the dimethoxyphenyl ring, and the three carbons of the oxazole ring. The chemical shifts of the oxazole ring carbons are particularly characteristic; studies on various 2,5-disubstituted oxazoles show signals for C2, C4, and C5 in distinct regions of the spectrum amazonaws.com. For example, in 2-(4-methoxyphenyl)-5-phenyloxazole, the oxazole carbons appear at δ 161.4, 123.1, and 150.8 ppm amazonaws.com.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Oxazole-H (C2-H) | ~8.0 - 8.2 (s) | ~150 - 152 |
| Oxazole-C (C4) | - | ~123 - 125 |
| Oxazole-C (C5) | - | ~151 - 153 |
| Ar-H (Phenyl) | ~6.9 - 7.5 (m) | ~110 - 150 |
| Ar-C (Phenyl) | - | ~110 - 150 |
| Methoxy (-OCH₃) | ~3.9 (s, 6H) | ~55 - 56 |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to investigate the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of monochromatic light (Raman) corresponds to specific bond stretches, bends, and torsions, providing a molecular fingerprint.
The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its functional groups. While a dedicated spectrum for the title compound is not available, data from related oxazole derivatives and theoretical calculations on the parent oxazole ring provide a basis for assignment researchgate.netresearchgate.net. Key expected vibrational frequencies include:
Aromatic C-H Stretching: Bands typically appear above 3000 cm⁻¹, as seen in a complex oxazole dye which showed a C-H band at 3015 cm⁻¹ globalresearchonline.net.
Aliphatic C-H Stretching: The methoxy groups should exhibit C-H stretching vibrations just below 3000 cm⁻¹, with a reported value of 2920 cm⁻¹ in a related methoxyphenyl oxazole researchgate.net.
C=C and C=N Stretching: The aromatic rings and the oxazole moiety will have a series of characteristic stretching vibrations in the 1450-1650 cm⁻¹ region. A substituted oxazole showed bands at 1618 cm⁻¹ (C=C) and 1517 cm⁻¹ (C=N) globalresearchonline.net.
C-O Ether Stretching: Strong, characteristic bands for the aryl-alkyl ether linkages of the dimethoxy groups are expected. These typically appear in the 1250-1000 cm⁻¹ region. An ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate derivative displayed ether C-O stretches at 1248 cm⁻¹ and 1066 cm⁻¹ researchgate.net.
Oxazole Ring Vibrations: The parent oxazole ring has fundamental vibrations related to ring breathing and deformation modes, which are expected in the fingerprint region below 1400 cm⁻¹ researchgate.net.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Reference Compound Data (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 | 3015 globalresearchonline.net |
| Aliphatic C-H Stretch (-OCH₃) | 2980 - 2850 | 2920 researchgate.net |
| Aromatic C=C Stretch | 1625 - 1500 | 1618 globalresearchonline.net |
| Oxazole C=N Stretch | 1600 - 1500 | 1517 globalresearchonline.net |
| Asymmetric C-O-C Stretch | 1275 - 1200 | 1248 researchgate.net |
| Symmetric C-O-C Stretch | 1075 - 1020 | 1066 researchgate.net |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula. The molecular formula for this compound is C₁₁H₁₁NO₃, corresponding to a monoisotopic mass of 205.0739 g/mol .
The fragmentation pattern observed under electron impact (EI) ionization provides valuable structural information. While a specific mass spectrum for the title compound is not available, the fragmentation of 2,5-diaryloxazoles has been well-studied clockss.org. The fragmentation is typically initiated by the cleavage of the oxazole ring. Common fragmentation pathways for diaryl oxazoles include the loss of carbon monoxide (CO) followed by the loss of a nitrile (R-CN) or hydrogen cyanide (HCN). For this compound, the fragmentation would likely proceed through the formation of aroyl cations.
Key expected fragments would include:
Molecular Ion (M⁺): m/z = 205
[M - CH₃]⁺: Loss of a methyl radical from a methoxy group.
[M - CO]⁺: A common fragmentation pathway for oxazoles.
Dimethoxybenzoyl cation: [CH₃O)₂C₆H₃CO]⁺ at m/z = 165.
Further fragmentation of the dimethoxybenzoyl cation by successive losses of CO and methyl radicals.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Properties
Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, corresponding to electronic transitions between molecular orbitals. Compounds with conjugated π-systems, such as this compound, typically exhibit strong UV absorption. Studies on various oxazole derivatives show that their maximum absorption (λ_max) wavelengths are often found in the range of 350-500 nm globalresearchonline.net.
Many 2,5-diaryl oxazole derivatives are known for their fluorescence properties, making them useful as scintillants and fluorescent probes clockss.org. These molecules often display significant Stokes shifts (the difference in wavelength between the absorption maximum and the emission maximum), a desirable property for fluorescent labels mdpi.com. The fluorescence can be sensitive to the solvent environment (solvatochromism) and the nature of the substituents on the aromatic rings globalresearchonline.net. For example, some oxazole derivatives exhibit enhanced fluorescence in acidic conditions, a phenomenon attributed to an intramolecular charge transfer (ICT) mechanism. It is expected that this compound would absorb UV radiation and exhibit fluorescence, with properties influenced by solvent polarity.
X-ray Diffraction Crystallography for Solid-State Structure Determination
X-ray diffraction crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and how it packs in the crystal lattice.
While the crystal structure of this compound itself has not been reported in the searched literature, the structures of several closely related compounds have been determined, offering valuable insights into its likely solid-state conformation nih.govsemanticscholar.org. For instance, the crystal structure of 5-(3-methoxyphenyl)-3-phenyl-1,2-oxazole reveals that the phenyl and isoxazole (B147169) rings are not coplanar, with dihedral angles of 17.1° and 15.2° between the rings nih.gov. Similarly, the analysis of ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate showed it crystallizes in the monoclinic system researchgate.netvensel.org. This non-planar arrangement is typical for 2,5-diaryloxazoles and is due to steric hindrance between the rings. The geometry of the oxazole ring itself is generally planar and consistent with its aromatic character semanticscholar.org.
Table 3: Representative Crystallographic Data from Related Oxazole Structures
| Compound | Crystal System | Space Group | Key Dihedral Angle(s) | Reference |
| 5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole | Orthorhombic | P bca | 17.1°, 15.2° (between rings and isoxazole core) | nih.gov |
| Ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate | Monoclinic | P2₁/n | 14.2°, 4.5° (between rings and oxazole core) | researchgate.net |
| 4-(4-chlorophenyl)-5-methyl-3-{4-[...]phenyl}-1,2-oxazole | Monoclinic | P2₁/c | 62.8°, 65.1°, 15.1° (between rings and isoxazole core) | iucr.org |
Surface Analysis Techniques (e.g., Hirshfeld Surface Analysis)
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice based on data from X-ray diffraction. It maps the electron distribution of a molecule in relation to its neighbors, allowing for the identification and characterization of hydrogen bonds, π-π stacking, and other van der Waals forces that stabilize the crystal structure nih.gov.
No Hirshfeld analysis has been published for this compound. However, such analyses performed on analogous oxazole derivatives provide a clear picture of the expected intermolecular interactions iucr.org. For substituted phenyl-oxazoles, the crystal packing is dominated by a combination of weak interactions. Hirshfeld analysis of 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole showed that the most significant contributions to crystal packing came from H···H (48.7%), H···C/C···H (22.2%), and Cl···H/H···Cl (8.8%) contacts nih.govgazi.edu.tr. In another study on a brominated methoxyphenyl oxazole, H···H interactions were also dominant (34.4%) researchgate.netvensel.org. These findings suggest that the crystal structure of this compound would be primarily stabilized by numerous non-specific H···H contacts and weaker C-H···O or C-H···π interactions, rather than strong, directional hydrogen bonds.
Table 4: Percentage Contribution of Intermolecular Contacts from Hirshfeld Analysis of Related Oxazoles
| Interaction Type | 4-(4-chlorophenyl)-...-oxazole nih.govgazi.edu.tr | Ethyl 5-bromo-2-(4-methoxyphenyl)... researchgate.netvensel.org |
| H···H | 48.7% | 34.4% |
| C···H / H···C | 22.2% | (not specified) |
| O···H / H···O | 8.2% | (not specified) |
| N···H / H···N | 5.1% | (not specified) |
| Cl···H / H···Cl | 8.8% | - |
| C···C | (not specified) | 2.5% |
Applications in Advanced Chemical Science and Engineering
Role as Building Blocks in Complex Organic Synthesis
A notable example of its utility is in the synthesis of highly substituted oxazole (B20620) derivatives. For instance, the core structure of 5-(3,4-dimethoxyphenyl)oxazole has been incorporated into larger, more complex molecules such as 4-(4-(2-chlorophenyl)-5-(3,4-dimethoxyphenyl)oxazol-2-yl)-1-methylpyridin-1-ium. nih.gov This demonstrates the role of the initial oxazole derivative as a foundational element upon which additional complexity can be built, leading to compounds with potential applications in areas like medicinal chemistry and materials science. The synthesis of such complex molecules often relies on multi-step reaction sequences where the inherent reactivity of the oxazole and phenyl rings is strategically exploited.
The van Leusen oxazole synthesis is a well-established and versatile method for the preparation of 5-substituted oxazoles, including this compound, from aldehydes. semanticscholar.orgnih.gov This synthetic route provides a direct and efficient means to access the core structure, which can then be subjected to further chemical modifications to generate a diverse library of related compounds. The ability to readily synthesize the initial building block is crucial for its widespread application in complex organic synthesis.
Catalysis and Ligand Design
The structural characteristics of this compound make it an attractive candidate for applications in catalysis and ligand design. The nitrogen atom in the oxazole ring can act as a coordination site for metal ions, a key feature in the design of ligands for catalytic applications.
Development of Oxazole-Based Ligands
The oxazole moiety is a key component in a variety of ligands used in catalysis. While direct applications of this compound as a ligand are still an area of active research, the broader class of oxazole-containing ligands has shown significant promise. For example, nonpeptidic oxazole-based molecules have been developed as potent and selective ligands for biological targets such as prolyl oligopeptidase. nih.gov This highlights the potential of the oxazole scaffold to be tailored for specific binding interactions, a fundamental principle in ligand design for catalysis. The dimethoxyphenyl substituent can further influence the electronic properties and steric hindrance of the ligand, thereby modulating the activity and selectivity of the corresponding metal complex.
Application in Magnetic Nanocatalysis
In the field of nanocatalysis, magnetic nanoparticles (MNPs) are often functionalized with organic molecules to create efficient and recyclable catalysts. nanochemres.orgnih.govmdpi.comjsynthchem.comjsynthchem.com The oxazole ring, with its coordinating nitrogen atom, is a suitable functional group for anchoring onto the surface of MNPs. While specific examples detailing the use of this compound in this context are emerging, the principle has been demonstrated with related oxazole derivatives. For instance, Fe3O4 magnetic nanoparticles have been functionalized with benzo[d]oxazole to create a recyclable catalyst for organic synthesis. jsynthchem.comjsynthchem.com This suggests a promising avenue for the application of this compound in developing novel magnetic nanocatalysts. The dimethoxy groups on the phenyl ring could potentially enhance the stability and catalytic activity of such a system.
Materials Science Applications
The unique electronic and photophysical properties of this compound and its derivatives have led to their exploration in various materials science applications, particularly in the development of fluorescent materials and dyes.
Fluorescent Materials and Optoelectronic Properties
Derivatives of this compound have been shown to exhibit interesting fluorescence properties. nih.gov Highly substituted oxazoles containing this moiety have been synthesized and investigated as potential fluorophores for cell imaging. nih.gov These compounds can exhibit solvatochromism, where their fluorescence emission wavelength is dependent on the polarity of the solvent, a desirable property for sensing applications. The intramolecular charge transfer (ICT) characteristics, influenced by the electron-donating dimethoxy groups and the oxazole ring, play a crucial role in their photophysical behavior.
The study of these derivatives often involves the characterization of their absorption and emission spectra in various solvents to understand their electronic transitions and potential for use in optoelectronic devices.
| Compound | Excitation Max (nm) | Emission Max (nm) | Application |
| 4-(4-(2-chlorophenyl)-5-(3,4-dimethoxyphenyl)oxazol-2-yl)-1-methylpyridin-1-ium | Not specified | Not specified | Cell imaging fluorophore nih.gov |
Dyes and Pigments
The extended π-conjugated system present in derivatives of this compound makes them suitable for use as dyes and pigments. For example, the compound 2-[2-(3,4-Dimethoxyphenyl)-vinyl]-3-ethyl-benzooxazol-3-ium;iodide has been synthesized and studied as a styryl dye. globalresearchonline.net These types of dyes can exhibit strong absorption in the visible region of the electromagnetic spectrum, leading to their colored appearance.
The color and spectroscopic properties of these dyes can be tuned by modifying the chemical structure, for instance, by extending the conjugation or by introducing different substituent groups. The solvatochromic behavior of these dyes is also an important characteristic, as it affects their color in different media.
| Dye Name | Yield (%) | Melting Point (°C) | Color | Absorption Max (nm) in Chloroform | Absorption Max (nm) in Acetonitrile |
| 2-[2-(3,4-Dimethoxyphenyl)-vinyl]-3-ethyl-benzooxazol-3-ium;iodide | 63.5 | Oil | Brown | 360 | 355 |
This data indicates the potential of this compound derivatives in the formulation of new dyes with specific coloristic and photophysical properties for various applications.
Corrosion Inhibition for Metallic Surfaces
The oxazole moiety, characterized by a five-membered ring containing both oxygen and nitrogen atoms, has garnered significant attention in the field of corrosion science. These heterocyclic compounds, including derivatives like this compound, are recognized for their potential to mitigate the degradation of metallic surfaces in aggressive acidic environments. Their efficacy stems from their ability to adsorb onto the metal surface, forming a protective barrier that impedes the electrochemical processes responsible for corrosion. The presence of heteroatoms (N and O) and the aromatic system in the oxazole ring facilitates strong interactions with the d-orbitals of metals, leading to the formation of a stable, corrosion-resistant film.
Adsorption Mechanisms on Metal Surfaces
The primary mechanism by which oxazole derivatives, such as this compound, inhibit corrosion is through adsorption onto the metal surface. This process can occur through two main types of interactions: physisorption and chemisorption.
Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the metal surface is typically positively charged, and the inhibitor can be protonated, leading to electrostatic attraction.
Chemisorption: This is a stronger form of adsorption that involves the sharing or transfer of electrons from the inhibitor molecule to the vacant d-orbitals of the metal, forming a coordinate-type bond. The nitrogen and oxygen heteroatoms, as well as the π-electrons of the aromatic rings in this compound, are key to this process.
Studies on analogous compounds, such as (3-(3, 4-dimethoxyphenyl)isoxazole-5-yl)methanol, have shown that the adsorption process often follows the Langmuir adsorption isotherm. civilica.com This model assumes the formation of a monolayer of the inhibitor on the metal surface. The strength and nature of the adsorption are influenced by the electronic structure of the inhibitor, the nature of the metal, and the composition of the corrosive medium.
Protective Film Formation
The adsorption of this compound molecules onto a metallic surface leads to the formation of a protective film. nih.gov This film acts as a physical barrier, isolating the metal from the corrosive environment. nih.gov The effectiveness of this film is dependent on several factors, including its thickness, density, and integrity.
The dimethoxyphenyl group in this compound plays a crucial role in enhancing the protective properties of the film. The methoxy (B1213986) groups (-OCH₃) are electron-donating, which increases the electron density on the aromatic ring and, consequently, the ability of the molecule to donate electrons to the metal surface, strengthening the chemisorption bond. This results in a more stable and compact protective layer. The planarity of the oxazole and phenyl rings allows for a high degree of surface coverage, further contributing to the film's barrier properties.
Research on similar heterocyclic compounds has demonstrated that the formation of this protective layer leads to a significant reduction in the corrosion rate. chemrevlett.com The film effectively blocks the active sites on the metal surface where corrosion reactions, such as metal dissolution and hydrogen evolution, would typically occur. chemrevlett.comchemrevlett.com
Electrochemical Studies of Inhibition
Electrochemical techniques are widely used to evaluate the corrosion inhibition performance of organic compounds like this compound. The primary methods employed include potentiodynamic polarization and electrochemical impedance spectroscopy (EIS).
Potentiodynamic Polarization: This technique involves varying the potential of the metal and measuring the resulting current. The data obtained can be used to determine key corrosion parameters, such as the corrosion potential (Ecorr), corrosion current density (icorr), and the anodic and cathodic Tafel slopes. In the presence of an effective inhibitor like an oxazole derivative, a significant decrease in the corrosion current density is observed. Studies on related compounds have shown that these inhibitors can act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. chemrevlett.comjmaterenvironsci.com
Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides information about the kinetics of the electrochemical processes occurring at the metal/solution interface. The results are often represented as Nyquist and Bode plots. For a corrosion system inhibited by an adsorbed film, the Nyquist plot typically shows a semicircle, the diameter of which corresponds to the charge transfer resistance (Rct). An increase in the diameter of the semicircle in the presence of the inhibitor indicates an increase in the charge transfer resistance and, therefore, a decrease in the corrosion rate.
The inhibition efficiency (IE%) can be calculated from both potentiodynamic polarization and EIS data using the following equations:
From potentiodynamic polarization: IE% = [(icorr - icorr(inh)) / icorr] x 100
From EIS: IE% = [(Rct(inh) - Rct) / Rct(inh)] x 100
Where icorr and Rct are the corrosion current density and charge transfer resistance in the absence of the inhibitor, and icorr(inh) and Rct(inh) are the corresponding values in the presence of the inhibitor.
Studies on (3-(3, 4-dimethoxyphenyl)isoxazole-5-yl)methanol, a close structural analog, have demonstrated its effectiveness as a corrosion inhibitor for steel in acidic media. civilica.com
Agrochemical Applications
The versatile chemical scaffold of oxazole and its derivatives has led to their exploration in the field of agrochemicals. The biological activity of these compounds is attributed to their ability to interact with various enzymes and receptors in pests and plants.
Pesticidal Agents
Derivatives of 1,3,4-oxadiazole, which are structurally related to oxazoles, have shown notable activity against a range of pests. For instance, N-Mannich bases of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2-thione have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as bactericides in agricultural applications. mdpi.com
Furthermore, research into related isoxazole (B147169) and pyrazole (B372694) derivatives of natural products has revealed their potential as acaricidal agents. researchgate.net While direct studies on the pesticidal properties of this compound are limited, the documented activity of its structural analogs indicates a promising area for future research. The dimethoxyphenyl moiety is a common feature in many biologically active compounds, and its presence in the oxazole structure could contribute to its pesticidal efficacy.
Some research has explored the insecticidal activity of isoxazoline-containing derivatives, which share a similar five-membered heterocyclic ring with oxazoles. nyxxb.cn These studies have shown that modifications to the aryl substituents can significantly influence the insecticidal potency against various pests. nyxxb.cn
Herbicidal Agents
Certain oxazole derivatives have been investigated for their herbicidal properties. For example, some 4,5-dihydro-1,2-oxazole derivatives have been developed as pre-emergence herbicides, effective against grass and broadleaf weeds. nih.gov These compounds act by inhibiting very-long-chain fatty acid synthesis in plants, a crucial metabolic pathway.
The structural features of this compound, particularly the substituted phenyl ring, are common in many commercial herbicides. The specific substitution pattern on the phenyl ring can influence the compound's uptake, translocation, and mode of action within the plant. While direct herbicidal activity data for this compound is not extensively available, the known herbicidal effects of related oxazole structures suggest its potential in this domain.
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of 5-aryloxazoles, including 5-(3,4-Dimethoxyphenyl)oxazole, has traditionally relied on established methods such as the Robinson-Gabriel and Van Leusen syntheses. benthamscience.comresearchgate.netnih.gov However, the future of organic synthesis lies in the development of more sustainable and efficient methodologies. Green chemistry approaches, such as microwave-assisted synthesis and the use of eco-friendly solvents, are gaining prominence for the synthesis of heterocyclic compounds. researchgate.netrasayanjournal.co.inmdpi.com
Future research should focus on developing novel, sustainable synthetic routes to this compound that offer advantages in terms of yield, atom economy, and reduced environmental impact. nih.gov Areas ripe for exploration include:
Catalytic Green Synthesis: Investigating the use of novel, reusable catalysts for the one-pot synthesis of this compound from readily available starting materials. This could involve exploring different metal catalysts or organocatalysts to improve efficiency and selectivity. mdpi.com
Microwave-Assisted Organic Synthesis (MAOS): Further development of microwave-assisted protocols could significantly reduce reaction times and improve yields for the synthesis of this compound. semanticscholar.orgmdpi.com
Flow Chemistry: The application of continuous flow technologies could enable a more controlled, scalable, and safer synthesis of this compound, which is particularly important for potential industrial applications.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Catalytic Green Synthesis | High atom economy, catalyst recyclability, milder reaction conditions. | Development of novel metal-based or organocatalysts. |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, enhanced reaction rates. | Optimization of reaction parameters and solvent selection. |
| Flow Chemistry | Improved safety and scalability, precise control over reaction conditions. | Reactor design and optimization for continuous production. |
Advanced Mechanistic Investigations
A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. While the general mechanisms of classical oxazole (B20620) syntheses are known, detailed mechanistic studies on the formation of this compound are limited. semanticscholar.orgresearchgate.net
Future research should employ a combination of experimental and computational techniques to gain deeper insights into the reaction pathways. This could involve:
In-situ Spectroscopic Analysis: Utilizing techniques such as NMR and IR spectroscopy to monitor reaction progress and identify key intermediates in real-time.
Computational Modeling: Employing Density Functional Theory (DFT) and other computational methods to model reaction pathways, calculate activation energies, and predict the stability of intermediates and transition states. cuny.edu
A detailed mechanistic understanding will enable chemists to fine-tune reaction conditions to maximize yield and minimize the formation of byproducts.
Rational Design of Oxazole Derivatives Based on Computational Insights
Computational chemistry has emerged as a powerful tool in the rational design of molecules with desired properties. nih.gov By leveraging computational methods, researchers can predict the electronic, optical, and biological properties of novel this compound derivatives before their synthesis, thereby saving time and resources.
Future research in this area should focus on:
Structure-Property Relationship Studies: Systematically modifying the structure of this compound in silico and using DFT calculations to understand how these changes affect its electronic and photophysical properties. ijpcbs.com This can guide the synthesis of new derivatives with tailored characteristics for specific applications.
Virtual Screening: Employing molecular docking and other virtual screening techniques to predict the biological activity of novel derivatives, for example, as enzyme inhibitors or receptor ligands. benthamscience.com
Predictive Modeling for Materials Science: Using computational models to predict the performance of this compound derivatives in materials science applications, such as their efficiency in organic light-emitting diodes (OLEDs) or as chemical sensors.
| Computational Method | Application in Rational Design |
| Density Functional Theory (DFT) | Prediction of electronic structure, HOMO-LUMO gap, and spectroscopic properties. |
| Molecular Docking | Prediction of binding affinity and mode of interaction with biological targets. |
| Quantitative Structure-Activity Relationship (QSAR) | Development of models to predict the biological activity of new derivatives. |
Exploration of Emerging Applications in Chemical and Material Sciences
The unique photophysical and electronic properties of the oxazole ring, combined with the electron-donating nature of the dimethoxyphenyl group, make this compound a promising candidate for various applications in chemical and material sciences. tandfonline.com
Future research should explore the potential of this compound and its derivatives in the following areas:
Organic Electronics: Investigating the use of this compound derivatives as components in organic electronic devices such as OLEDs, organic field-effect transistors (OFETs), and organic solar cells. Their fluorescence and charge-transport properties could be tuned through chemical modification.
Chemical Sensors: Developing fluorescent chemosensors based on the this compound scaffold for the detection of metal ions, anions, or biologically important molecules. researchgate.net The inherent fluorescence of the oxazole core can be modulated upon binding to a specific analyte. nih.gov
Fluorophores for Bioimaging: Designing and synthesizing fluorescent probes based on this scaffold for imaging biological processes and cellular components. The biocompatibility and photostability of these probes would be key areas of investigation. nih.gov
| Application Area | Key Properties to Investigate |
| Organic Electronics | Charge carrier mobility, electroluminescence, and photovoltaic efficiency. |
| Chemical Sensors | Selectivity, sensitivity, and fluorescence response to specific analytes. |
| Bioimaging | Quantum yield, photostability, and cell permeability. |
Q & A
Basic Research Questions
Q. What are effective synthetic routes for 5-(3,4-Dimethoxyphenyl)oxazole and its derivatives?
- Methodology :
- Step 1 : React substituted benzaldehydes with amino-triazole precursors under reflux conditions in absolute ethanol with glacial acetic acid as a catalyst (4–6 hours).
- Step 2 : Purify the product via reduced-pressure solvent evaporation, followed by crystallization using water-ethanol mixtures to achieve yields of ~65% .
- Key Considerations : Optimize reaction time and solvent ratios to minimize byproducts. Thin-layer chromatography (TLC) can monitor reaction progress .
Q. What spectroscopic techniques confirm the structure of this compound derivatives?
- Methodology :
- IR Spectroscopy : Identify functional groups (e.g., C=O, C-O-C) and methoxy substituents.
- ¹H NMR : Confirm aromatic proton environments and methoxy group integration.
- Elemental Analysis : Verify molecular composition (e.g., C, H, N, S).
- Thin-Layer Chromatography (TLC) : Establish compound purity and individuality .
Q. What are common challenges in purifying this compound derivatives?
- Methodology :
- Crystallization : Use water-ethanol mixtures to precipitate the compound, but ensure slow cooling to avoid amorphous solids.
- Column Chromatography : Apply silica gel with gradient elution (e.g., hexane/ethyl acetate) for polar byproduct separation.
- Yield Optimization : Adjust stoichiometry of starting materials (e.g., benzaldehyde derivatives) to reduce unreacted intermediates .
Advanced Research Questions
Q. How can computational tools predict the toxicity of novel this compound derivatives?
- Methodology :
- GUSAR-Online : Input structural formulas to predict acute toxicity (LD₅₀) via QSAR models. Prioritize derivatives with low predicted toxicity for further pharmacological screening.
- ADMET Prediction : Use tools like SwissADME to assess absorption, metabolism, and cytochrome P450 interactions.
- Validation : Compare computational results with in vitro cytotoxicity assays (e.g., MTT on HepG2 cells) .
Q. How to design experiments to study the structure-activity relationship (SAR) of this compound derivatives?
- Methodology :
- Derivative Synthesis : Introduce substituents (e.g., halogens, methyl groups) at the phenyl or oxazole ring to modulate electronic effects.
- Biological Assays : Test antimicrobial activity (e.g., MIC against S. aureus), antioxidant capacity (DPPH assay), or enzyme inhibition (e.g., COX-2).
- Data Analysis : Correlate substituent electronic parameters (Hammett constants) with activity trends using multivariate regression .
Q. What in vitro models assess the biological activity of this compound derivatives?
- Methodology :
- Antimicrobial Screening : Use agar diffusion assays against Gram-positive/negative bacteria and fungi.
- Antioxidant Testing : Measure radical scavenging via DPPH or FRAP assays.
- Cytotoxicity : Evaluate IC₅₀ values in cancer cell lines (e.g., MCF-7) vs. normal cells (e.g., HEK293).
- Mechanistic Studies : Perform molecular docking to predict binding affinities for targets like MAPK or COX-2 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
